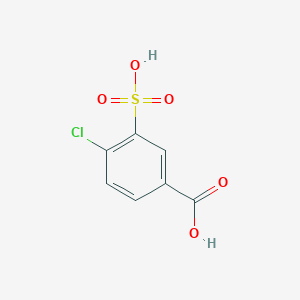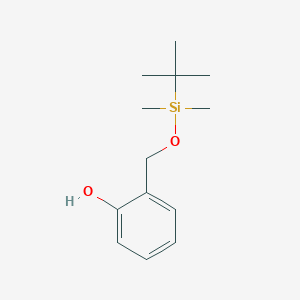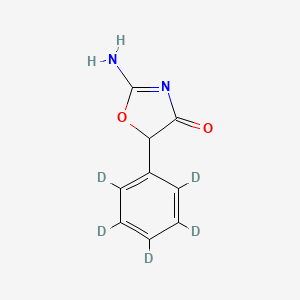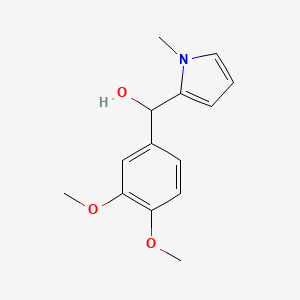![molecular formula C28H25N5Na4O21S6 B13409286 Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate CAS No. 124822-87-3](/img/structure/B13409286.png)
Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Remazol Marine Blue is a synthetic dye widely used in various industries, particularly in textile dyeing. It belongs to the class of reactive dyes, which form covalent bonds with the fibers, ensuring high color fastness. The chemical formula of Remazol Marine Blue is C28H25N5Na4O21S6 , and it has a molecular weight of 1051.87 g/mol . This dye is known for its vibrant blue color and excellent solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Remazol Marine Blue involves several steps, starting with the preparation of the anthraquinone backbone, followed by the introduction of sulfonic acid groups to enhance water solubility. The final step involves the attachment of reactive groups that allow the dye to form covalent bonds with textile fibers.
Anthraquinone Backbone Preparation: The anthraquinone backbone is synthesized through the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by cyclization and oxidation reactions.
Sulfonation: The anthraquinone derivative is then sulfonated using concentrated sulfuric acid to introduce sulfonic acid groups, which enhance the dye’s solubility in water.
Attachment of Reactive Groups:
Industrial Production Methods
In industrial settings, the production of Remazol Marine Blue involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:
Raw Material Handling: High-purity raw materials are used to ensure the quality of the final product.
Reaction Control: Temperature, pressure, and pH are carefully monitored and controlled to optimize the yield and purity of the dye.
Purification: The crude dye is purified through filtration, crystallization, and drying processes to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Remazol Marine Blue undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the anthraquinone structure.
Reduction: Under reducing conditions, the dye can be reduced to its leuco form, which is colorless.
Substitution: The reactive groups in Remazol Marine Blue can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, leading to the formation of covalent bonds with textile fibers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Alkaline conditions (pH 10-11) are typically used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products of oxidation are smaller aromatic compounds and carboxylic acids.
Reduction: The major product of reduction is the leuco form of the dye.
Substitution: The major products of substitution are covalently bonded dye-fiber complexes.
Scientific Research Applications
Remazol Marine Blue has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize cellular structures and biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, as well as in the production of colored polymers and inks
Mechanism of Action
The mechanism of action of Remazol Marine Blue involves the formation of covalent bonds with nucleophilic groups on textile fibers, such as hydroxyl groups on cellulose. The reactive groups in the dye undergo nucleophilic substitution reactions under alkaline conditions, resulting in the formation of stable dye-fiber complexes. This covalent bonding ensures high color fastness and resistance to washing and light .
Comparison with Similar Compounds
Remazol Marine Blue can be compared with other reactive dyes, such as:
Remazol Brilliant Blue R: Similar in structure and application, but differs in the specific reactive groups and color properties.
Remazol Brilliant Orange 3R: Another reactive dye with different chromophore and color properties.
Remazol Brilliant Violet 5R: Similar in application but provides a different color hue.
The uniqueness of Remazol Marine Blue lies in its specific reactive groups and the vibrant blue color it imparts to textiles .
Properties
CAS No. |
124822-87-3 |
|---|---|
Molecular Formula |
C28H25N5Na4O21S6 |
Molecular Weight |
1051.9 g/mol |
IUPAC Name |
tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H29N5O21S6.4Na/c1-51-19-14-21(56(37,38)10-8-54-60(48,49)50)20(52-2)13-18(19)31-33-27-23(58(42,43)44)12-15-11-22(57(39,40)41)26(25(29)24(15)28(27)34)32-30-16-3-5-17(6-4-16)55(35,36)9-7-53-59(45,46)47;;;;/h3-6,11-14,34H,7-10,29H2,1-2H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |
InChI Key |
HFPRJSOAOWITGC-UHFFFAOYSA-J |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)OC)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester](/img/structure/B13409225.png)
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)


![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)




![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)

![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
